Trenbolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Forensic Toxicology

Application Summary: Trenbolone, a synthetic anabolic-androgenic steroid (AAS), is often misused by athletes and fitness enthusiasts to enhance muscle mass and reduce recovery time . In the field of forensic toxicology, Trenbolone is tested in biological fluids and hair, especially in cases of unexplained heart failure .

Methods of Application: In a study, Trenbolone was detected in various autopsy specimens, including femoral blood, cardiac blood, bile, vitreous humor, and hair . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .

Results or Outcomes: The concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively . In head hair, the concentration was 9 pg/mg . The presence of Trenbolone in hair can be interpreted as repetitive exposures .

Cardiometabolic Research

Application Summary: Trenbolone has been studied for its potential therapeutic effects in males with testosterone deficiency and metabolic syndrome . It has been found to improve cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion .

Methods of Application: In a study, male Wistar rats were fed a high-fat/high-sucrose diet and underwent orchiectomy to induce testosterone deficiency and metabolic syndrome . Trenbolone was then administered to these rats .

Results or Outcomes: Both Trenbolone and testosterone protected the rats against subcutaneous fat accumulation, hypercholesterolemia, and myocardial damage . Only trenbolone protected against visceral fat accumulation, hypertriglyceridemia, and hyperinsulinemia . It also reduced myocardial damage relative to controls .

Anti-Doping Research

Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid (AAS) that is often misused by athletes due to its performance-enhancing properties . In anti-doping research, scientists are developing new methods to detect long-term metabolites of Trenbolone .

Methods of Application: In a study, a single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer, and urine samples were collected for 30 days . The metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .

Results or Outcomes: The study led to the identification of new long-term metabolites of Trenbolone, which could improve the retrospective detection of Trenbolone misuse .

Postmortem Toxicology

Application Summary: In postmortem toxicology, Trenbolone is tested in various autopsy specimens, especially in cases of unexplained heart failure .

Methods of Application: In a case study, Trenbolone was detected in femoral blood, cardiac blood, bile, vitreous humor, and hair of a deceased individual . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .

Veterinary Medicine

Application Summary: Trenbolone, specifically as trenbolone acetate, is used in veterinary medicine to improve muscle mass, feed efficiency, and mineral absorption in livestock .

Methods of Application: Trenbolone is administered to livestock as pelletized implants for subcutaneous administration at 120–200 mg . Due to its anabolic properties, it enhances muscle growth and feed efficiency .

Results or Outcomes: The use of Trenbolone in livestock leads to increased muscle size and strength, making it an effective growth promoter in animal husbandry .

Metabolite Detection in Sports Drug Testing

Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid, which has been misused for performance enhancement in sports . The detection of Trenbolone doping in routine sports drug testing programs is complex .

Methods of Application: In a study, one single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . All metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .

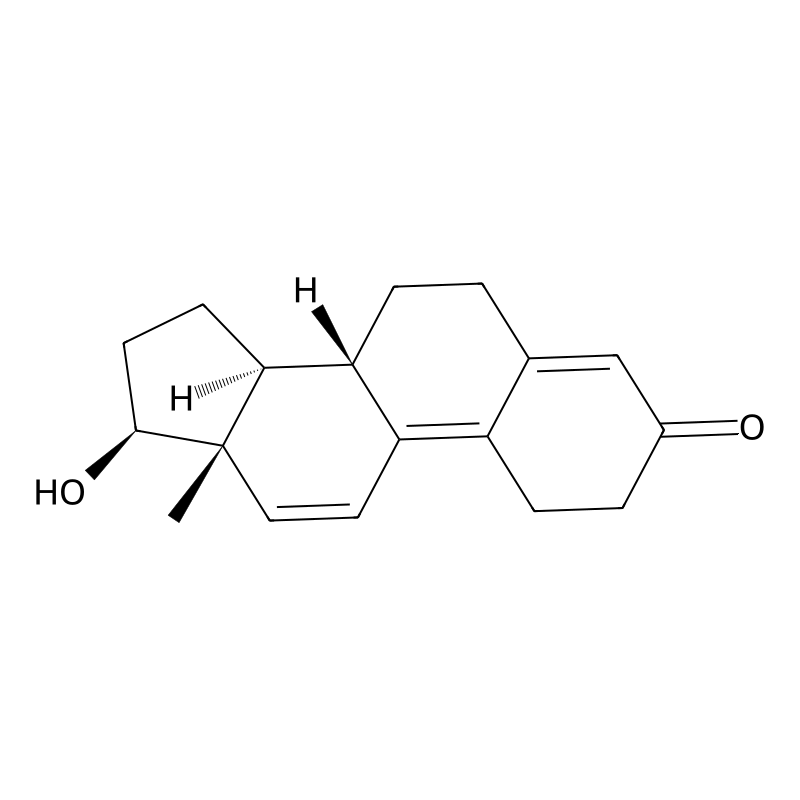

Trenbolone is a synthetic anabolic steroid derived from nandrolone, characterized by its structural modifications that enhance its anabolic properties while minimizing androgenic effects. Specifically, it is known as 19-nor-δ9,11-testosterone or estra-4,9,11-trien-17β-ol-3-one. Trenbolone exhibits both anabolic and androgenic effects, making it a potent agent for muscle growth and performance enhancement in livestock and athletes .

Trenbolone is often administered in the form of esters, such as trenbolone acetate, trenbolone enanthate, and trenbolone hexahydrobenzylcarbonate, which prolong its half-life and allow for sustained release in the body . Its chemical formula is , with a molecular weight of approximately 270.37 g/mol .

Trenbolone's mechanism of action involves binding to the androgen receptor (AR) in muscle cells. This binding triggers a cascade of events leading to increased protein synthesis and muscle growth. Additionally, Trenbolone may enhance nutrient uptake and reduce muscle breakdown.

Trenbolone use is associated with several potential health risks, including:

- Androgenic side effects: Acne, increased body hair growth, male pattern baldness

- Estrogenic side effects: Gynecomastia (breast enlargement in males), fluid retention

- Cardiovascular risks: Increased risk of heart attack, stroke, and high blood pressure

- Liver damage: Potential for liver toxicity

- Mood swings and aggression: Trenbolone can cause aggressive behavior and mood swings

Trenbolone undergoes various metabolic transformations once administered. Upon entering the body, it is rapidly hydrolyzed to 17β-trenbolone, which acts as a potent agonist for the androgen receptor . The presence of double bonds in its structure prevents conversion to dihydrotestosterone or estrogen, thereby enhancing its anabolic effects while limiting side effects associated with these hormones .

Additionally, trenbolone's interaction with enzymes such as cyclooxygenase and lipoxygenases may lead to the production of lipid-like active compounds known as prostaglandins, which can influence inflammatory responses in tissues .

Trenbolone's biological activity is primarily attributed to its strong binding affinity for androgen receptors. This interaction promotes protein synthesis and muscle hypertrophy while simultaneously decreasing catabolic processes . Studies have shown that trenbolone increases levels of insulin-like growth factor-1, which plays a crucial role in muscle recovery and growth . Furthermore, trenbolone has been observed to enhance red blood cell production, improving oxygen delivery to tissues and thereby enhancing endurance during physical activity .

The synthesis of trenbolone typically involves several steps starting from nandrolone. One common method includes:

- Etherification Reaction: Nandrolone is reacted with acetic anhydride or acetyl chloride to form trenbolone acetate.

- Purification: The resulting compound is purified through recrystallization or chromatography to achieve the desired purity level.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Recent advancements have led to high-yield synthesis methods that optimize reaction conditions to improve efficiency and reduce by-products .

Trenbolone is primarily used in veterinary medicine for promoting muscle growth in livestock due to its powerful anabolic properties. It enhances feed efficiency, allowing animals to convert feed into muscle more effectively. In addition to veterinary applications, trenbolone has gained popularity among bodybuilders and athletes seeking to improve performance and physique despite being banned by most sports organizations due to its potential for abuse and health risks .

Research has indicated that trenbolone interacts with various biological pathways beyond just androgen receptor activation. For instance:

- Prostaglandin Pathways: Trenbolone may influence the production of prostaglandins through cyclooxygenase pathways, potentially affecting inflammatory responses in tissues.

- Central Nervous System: Trenbolone has been shown to affect ionotropic N-methyl-D-aspartate receptors, which play a role in synaptic plasticity and memory function .

- Gene Expression: It influences gene expression related to muscle growth through pathways like Wnt signaling by stabilizing β-catenin levels in muscle cells .

Trenbolone belongs to a class of anabolic steroids that includes several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Anabolic Activity | Androgenic Activity | Half-Life |

|---|---|---|---|---|

| Trenbolone | C18H22O2 | High | Moderate | 48–72 hours (varies by ester) |

| Nandrolone | C18H26O2 | Moderate | Low | 6–12 hours |

| Testosterone | C19H28O2 | High | High | 10–100 minutes |

| Methandrostenolone | C20H28O2 | High | High | 3–6 hours |

| Boldenone | C19H24O2 | Moderate | Low | 14 days |

Unique Features of Trenbolone- Enhanced Anabolic Effects: Trenbolone exhibits greater anabolic potency compared to nandrolone due to its structural modifications.

- Reduced Estrogenic Activity: Unlike testosterone, trenbolone does not convert to estrogen or dihydrotestosterone.

- Prolonged Effects: The use of esters allows for longer-lasting effects compared to other anabolic steroids.

Primary Binding Characteristics

Trenbolone demonstrates exceptionally high affinity for the androgen receptor, with binding characteristics that surpass those of many natural androgens. The compound binds to the human androgen receptor with an affinity similar to dihydrotestosterone, the most potent naturally occurring androgen [1]. In competitive binding studies using recombinant human androgen receptor, trenbolone exhibits an inhibition constant of approximately 4 nanomolar when competing with methyltrienolone [2].

The structural basis for this high binding affinity lies in trenbolone's trienone configuration, which allows optimal interaction with the androgen receptor ligand-binding domain. Unlike testosterone, which requires 5α-reduction to dihydrotestosterone for maximal androgenic potency, trenbolone maintains consistently high receptor affinity across different tissues due to its resistance to metabolic reduction [3] [4].

Comparative Receptor Binding Studies

Comprehensive binding affinity studies reveal that trenbolone exhibits superior androgen receptor binding compared to many anabolic-androgenic steroids. In studies comparing relative binding affinities to methyltrienolone as the reference standard, the hierarchy demonstrates: methyltrienolone > nandrolone > methenolone > testosterone > trenbolone metabolites [5] [6]. Trenbolone itself demonstrates binding affinity approximately three times greater than testosterone for both human and rodent androgen receptors [4] [7].

| Compound | Relative Binding Affinity (%) | IC50 Values (nM) | Receptor Selectivity |

|---|---|---|---|

| 17β-Trenbolone | ~100 (similar to DHT) | ~4 | High AR selectivity |

| 17α-Trenbolone | <5 | Not determined | Minimal activity |

| Trendione | <5 | Not determined | Minimal activity |

| Testosterone | Variable | Variable | Moderate AR selectivity |

| Dihydrotestosterone | 100 (reference) | Reference standard | High AR selectivity |

Metabolite Receptor Activity

The major metabolites of trenbolone demonstrate markedly reduced androgen receptor binding affinity compared to the parent compound. Both 17α-trenbolone and trendione exhibit less than 5% of the binding affinity demonstrated by 17β-trenbolone [1]. This significant reduction in metabolite activity contributes to trenbolone's unique pharmacological profile, as the compound maintains high activity in its primary form while producing relatively inactive metabolites.

The reduced activity of trenbolone metabolites contrasts sharply with testosterone metabolism, where 5α-reduction produces dihydrotestosterone with enhanced androgenic activity. This metabolic pattern underlies trenbolone's tissue-selective effects and contributes to its favorable anabolic-to-androgenic ratio in certain tissues [3].

Anabolic-to-Androgenic Activity Ratios (AAR)

Tissue-Specific Activity Profiles

Trenbolone demonstrates distinctive anabolic-to-androgenic ratios that vary significantly from traditional androgens. The compound exhibits potent anabolic effects in skeletal muscle while producing proportionally less androgenic stimulation in tissues that highly express 5α-reductase enzyme [3]. This selective tissue activity results from trenbolone's resistance to 5α-reduction, which prevents the formation of more potent androgenic metabolites in target tissues.

Studies utilizing the levator ani/bulbocavernosus muscle complex to prostate mass ratio as an indicator of anabolic-to-androgenic selectivity demonstrate that low-dose trenbolone produces superior ratios compared to supraphysiological testosterone [3]. At the lowest effective doses, trenbolone maintains prostate mass at control levels while producing robust skeletal muscle growth, indicating enhanced tissue selectivity.

Dose-Dependent Activity Relationships

The anabolic-to-androgenic ratio of trenbolone demonstrates dose-dependent characteristics. Lower doses maintain favorable selectivity profiles, while higher doses begin to exhibit androgenic effects comparable to supraphysiological testosterone [3]. This dose-response relationship suggests a therapeutic window where anabolic benefits can be maximized while minimizing androgenic side effects.

| Dose Level | Anabolic Activity | Androgenic Activity | AAR Score | Tissue Selectivity |

|---|---|---|---|---|

| Low (1.0 mg/week) | High muscle growth | Minimal prostate effects | Favorable | High selectivity |

| Moderate (3.5 mg/week) | High muscle growth | Moderate prostate effects | Moderate | Moderate selectivity |

| High (7.0 mg/week) | High muscle growth | Significant prostate effects | Reduced | Lower selectivity |

Comparative Anabolic Potency

When compared to other anabolic-androgenic steroids, trenbolone demonstrates exceptional anabolic potency relative to its androgenic effects. The compound produces skeletal muscle growth equivalent to supraphysiological testosterone while requiring significantly lower doses and producing fewer androgenic side effects [3]. This enhanced potency results from trenbolone's high androgen receptor binding affinity combined with its resistance to inactivating metabolic pathways.

The anabolic effects of trenbolone appear to be mediated through multiple mechanisms beyond simple androgen receptor activation. These include modulation of growth factor signaling pathways, anti-glucocorticoid effects, and enhanced protein synthesis rates [8] [9]. The multi-modal mechanism of action contributes to trenbolone's superior anabolic-to-androgenic ratio compared to single-pathway anabolic agents.

Progestogenic and Glucocorticoid Receptor Cross-Reactivity

Progesterone Receptor Interactions

Trenbolone demonstrates significant cross-reactivity with progesterone receptors, exhibiting binding affinity that exceeds that of progesterone itself. Studies utilizing bovine progesterone receptors show that trenbolone binds with approximately 5.3-fold higher affinity than progesterone [1]. This progestogenic activity contributes to trenbolone's complex pharmacological profile and may explain some of its unique physiological effects.

The progestogenic activity of trenbolone is particularly relevant given that progesterone receptor activation can influence various physiological processes including reproductive function, mood regulation, and metabolic processes [10]. The high affinity for progesterone receptors distinguishes trenbolone from many other anabolic-androgenic steroids and may contribute to its distinct side effect profile.

Glucocorticoid Receptor Binding

Trenbolone exhibits notable interaction with glucocorticoid receptors, demonstrating competitive binding that can influence endogenous glucocorticoid signaling [11] [12] [13]. This anti-glucocorticoid activity may contribute significantly to trenbolone's anabolic effects, as glucocorticoids are primary mediators of muscle protein catabolism and metabolic stress responses.

Studies in sheep skeletal muscle demonstrate that trenbolone treatment reduces glucocorticoid receptor binding capacity within 2 days of administration [11]. The compound shows virtually no direct affinity for glucocorticoid receptors in binding competition studies, suggesting that its anti-glucocorticoid effects may be mediated through indirect mechanisms rather than direct receptor antagonism [11].

| Receptor Type | Binding Affinity | Functional Effect | Physiological Impact |

|---|---|---|---|

| Progesterone Receptor | 5.3× progesterone | Agonistic | Reproductive/metabolic effects |

| Glucocorticoid Receptor | Competitive binding | Anti-glucocorticoid | Reduced catabolism |

| Androgen Receptor | ~3× testosterone | Agonistic | Anabolic effects |

Multi-Receptor Interaction Implications

The simultaneous interaction of trenbolone with multiple steroid hormone receptors creates a complex pharmacodynamic profile that extends beyond simple androgenic effects. The combination of high androgen receptor affinity, significant progestogenic activity, and anti-glucocorticoid properties results in a unique spectrum of physiological effects that cannot be attributed to any single receptor interaction [10] [14].

This multi-receptor activity profile distinguishes trenbolone from selective androgen receptor modulators and traditional anabolic-androgenic steroids. The compound's ability to simultaneously activate anabolic pathways while inhibiting catabolic processes through different receptor systems may explain its exceptional potency in promoting muscle growth and metabolic changes [15] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (97.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Other CAS

Wikipedia

Potassium_2-ethylhexanoate

Use Classification

Dates

2: Villeneuve DL, Jensen KM, Cavallin JE, Durhan EJ, Garcia-Reyero N, Kahl MD, Leino RL, Makynen EA, Wehmas LC, Perkins EJ, Ankley GT. Effects of the antimicrobial contaminant triclocarban, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas). Environ Toxicol Chem. 2016 Jun 17. doi: 10.1002/etc.3531. [Epub ahead of print] PubMed PMID: 27312088.

3: Robinson JA, Staveley JP, Constantine L. Reproductive effects on freshwater fish exposed to 17α-trenbolone and 17α-estradiol. Environ Toxicol Chem. 2016 Jun 15. doi: 10.1002/etc.3526. [Epub ahead of print] PubMed PMID: 27302316.

4: Thornton KJ, Kamanga-Sollo E, White ME, Dayton WR. Active G protein-coupled receptors (GPCR), matrix metalloproteinases 2/9 (MMP2/9), heparin-binding epidermal growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) are necessary for trenbolone acetate-induced alterations in protein turnover rate of fused bovine satellite cell cultures. J Anim Sci. 2016 Jun;94(6):2332-43. doi: 10.2527/jas.2015-0178. PubMed PMID: 27285910.

5: Dalbo VJ, Roberts MD, Mobley CB, Ballmann C, Kephart WC, Fox CD, Santucci VA, Conover CF, Beggs LA, Balaez A, Hoerr FJ, Yarrow JF, Borst SE, Beck DT. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle. Andrologia. 2016 Jun 1. doi: 10.1111/and.12622. [Epub ahead of print] PubMed PMID: 27246614.

6: Haselman JT, Kosian PA, Korte JJ, Olmstead AW, Iguchi T, Johnson RD, Degitz SJ. Development of the Larval Amphibian Growth and Development Assay: effects of chronic 4-tert-octylphenol or 17β-trenbolone exposure in Xenopus laevis from embryo to juvenile. J Appl Toxicol. 2016 May 3. doi: 10.1002/jat.3330. [Epub ahead of print] PubMed PMID: 27143402.

7: Robinson JA, Ma Q, Staveley JP, Smolenski WJ, Ericson J. Degradation and transformation of 17α-trenbolone in aerobic water-sediment systems. Environ Toxicol Chem. 2016 Jan 23. doi: 10.1002/etc.3381. [Epub ahead of print] PubMed PMID: 26800846.

8: Baltrusaitis J, Patterson EV, O'Connor M, Qu S, Kolodziej EP, Cwiertny DM. Reversible Photohydration of Trenbolone Acetate Metabolites: Mechanistic Understanding of Product-to-Parent Reversion through Complementary Experimental and Theoretical Approaches. Environ Sci Technol. 2016 Jul 5;50(13):6753-61. doi: 10.1021/acs.est.5b03905. Epub 2016 Feb 4. PubMed PMID: 26800354.

9: Örn S, Holbech H, Norrgren L. Sexual disruption in zebrafish (Danio rerio) exposed to mixtures of 17α-ethinylestradiol and 17β-trenbolone. Environ Toxicol Pharmacol. 2016 Jan;41:225-31. doi: 10.1016/j.etap.2015.12.010. Epub 2015 Dec 21. PubMed PMID: 26734721.

10: Raines JA, Storms T. CONTROLLING ANTLER GROWTH IN A CASTRATED INDOCHINESE SIKA DEER CERVUS NIPPON PSEUDAXIS USING A COMMERCIALLY AVAILABLE TRENBOLONE ACETATE AND ESTRADIOL IMPLANT. J Zoo Wildl Med. 2015 Dec;46(4):967-70. doi: 10.1638/2015-0165.1. PubMed PMID: 26667563.

11: Donner DG, Elliott GE, Beck BR, Bulmer AC, Lam AK, Headrick JP, Du Toit EF. Trenbolone Improves Cardiometabolic Risk Factors and Myocardial Tolerance to Ischemia-Reperfusion in Male Rats With Testosterone-Deficient Metabolic Syndrome. Endocrinology. 2016 Jan;157(1):368-81. doi: 10.1210/en.2015-1603. Epub 2015 Nov 19. PubMed PMID: 26584015.

12: Elgendy R, Giantin M, Montesissa C, Dacasto M. The transcriptome of muscle and liver is responding differently to a combined trenbolone acetate and estradiol implant in cattle. Steroids. 2016 Feb;106:1-8. doi: 10.1016/j.steroids.2015.11.002. Epub 2015 Nov 12. PubMed PMID: 26581765.

13: Tomkins P, Saaristo M, Allinson M, Wong BB. Exposure to an agricultural contaminant, 17β-trenbolone, impairs female mate choice in a freshwater fish. Aquat Toxicol. 2016 Jan;170:365-70. doi: 10.1016/j.aquatox.2015.09.019. Epub 2015 Oct 9. PubMed PMID: 26466515.

14: Thornton KJ, Kamange-Sollo E, White ME, Dayton WR. Role of G protein-coupled receptors (GPCR), matrix metalloproteinases 2 and 9 (MMP2 and MMP9), heparin-binding epidermal growth factor-like growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) in trenbolone acetate-stimulated bovine satellite cell proliferation. J Anim Sci. 2015 Sep;93(9):4291-301. doi: 10.2527/jas.2015-9191. PubMed PMID: 26440329.

15: Donner DG, Elliott GE, Beck BR, Forwood MR, Du Toit EF. The effects of visceral obesity and androgens on bone: trenbolone protects against loss of femoral bone mineral density and structural strength in viscerally obese and testosterone-deficient male rats. Osteoporos Int. 2016 Mar;27(3):1073-82. doi: 10.1007/s00198-015-3345-1. Epub 2015 Oct 5. PubMed PMID: 26438310.

16: Bircher S, Card ML, Zhai G, Chin YP, Schnoor JL. Sorption, uptake, and biotransformation of 17β-estradiol, 17α-ethinylestradiol, zeranol, and trenbolone acetate by hybrid poplar. Environ Toxicol Chem. 2015 Dec;34(12):2906-13. doi: 10.1002/etc.3166. Epub 2015 Oct 30. PubMed PMID: 26184466.

17: Mizukami-Murata S, Kishi-Kadota K, Nishida T. 17β-Trenbolone exposure programs metabolic dysfunction in larval medaka. Environ Toxicol. 2015 Jun 4. doi: 10.1002/tox.22158. [Epub ahead of print] PubMed PMID: 26040664.

18: Ward AS, Cwiertny DM, Kolodziej EP, Brehm CC. Coupled reversion and stream-hyporheic exchange processes increase environmental persistence of trenbolone metabolites. Nat Commun. 2015 May 8;6:7067. doi: 10.1038/ncomms8067. PubMed PMID: 25952754.

19: Massart S, Redivo B, Flamion E, Mandiki SN, Falisse E, Milla S, Kestemont P. The trenbolone acetate affects the immune system in rainbow trout, Oncorhynchus mykiss. Aquat Toxicol. 2015 Jun;163:109-20. doi: 10.1016/j.aquatox.2015.04.007. Epub 2015 Apr 7. PubMed PMID: 25889087.

20: Cole EA, McBride SA, Kimbrough KC, Lee J, Marchand EA, Cwiertny DM, Kolodziej EP. Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environ Toxicol Chem. 2015 Jul;34(7):1472-84. doi: 10.1002/etc.2962. Epub 2015 May 14. PubMed PMID: 25727029.